1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
Beschreibung
Eigenschaften
IUPAC Name |
1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6/c1-28-11-10-23-18(25)13-24(21(23)27)15-6-8-22(9-7-15)20(26)17-12-14-4-3-5-16(29-2)19(14)30-17/h3-5,12,15H,6-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKWDYAJFLJIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Impact : The 2-methoxyethyl group in the target compound may enhance water solubility compared to phenyl or trifluoroethyl analogs, which are more lipophilic . This could influence bioavailability and tissue penetration.
- Benzofuran vs.
- Piperidine Modifications : The piperidine-4-yl linkage in the target compound is shared with other analogs (e.g., ), suggesting a conserved role in spatial orientation for target interaction.
Bioactivity and Functional Comparisons
- Trifluoroethyl Derivative (C25H23F4N5O2) : Fluorinated groups in this compound correlate with improved metabolic stability and kinase inhibition profiles, as seen in oncology drug candidates .
- Benzimidazole-Based Analog (C28H30FN5O) : Demonstrates histamine receptor antagonism, highlighting the role of nitrogen-rich heterocycles in receptor modulation .
The target compound’s 2-methoxyethyl group may balance solubility and membrane permeability, making it a candidate for oral administration. However, empirical data on its specific bioactivity remain speculative without direct studies.
Research Findings and Gaps
- Structural Predictions : Data mining approaches (e.g., substructure analysis ) could identify shared motifs between the target compound and bioactive molecules, such as the imidazolidine-dione core in protease inhibitors.
- Synthetic Challenges : The benzofuran-piperidine linkage requires precise stereochemical control during synthesis, as seen in related compounds .
- Unanswered Questions: No direct evidence addresses the target compound’s toxicity, pharmacokinetics, or specific biological targets. Comparative studies with analogs suggest prioritizing assays for solubility, metabolic stability, and receptor binding.
Vorbereitungsmethoden
Cyclization of Substituted Phenols
Benzofuran scaffolds are typically constructed through acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For 7-methoxy substitution, 2-hydroxy-4-methoxyacetophenone is treated with a brominating agent (e.g., N-bromosuccinimide) to introduce a bromine at the α-position, followed by base-mediated cyclization to yield 7-methoxybenzofuran.
Carbonylation at C-2
The 2-carbonyl group is introduced via Friedel-Crafts acylation. Using AlCl₃ as a catalyst, 7-methoxybenzofuran reacts with chloroacetyl chloride to form 7-methoxy-1-benzofuran-2-carbonyl chloride. This intermediate is isolated via distillation under reduced pressure (yield: 68–72%).
Functionalization of the Piperidin-4-yl Moiety
The piperidine ring is functionalized to enable coupling with the benzofuran intermediate.
Synthesis of 1-(Piperidin-4-yl) Derivatives
Piperidin-4-amine is alkylated using 1,4-dibromobutane in the presence of K₂CO₃ to yield 1-(4-bromopiperidin-1-yl)butane. Subsequent nucleophilic substitution with sodium azide, followed by Staudinger reduction, produces 1-(piperidin-4-yl)amine.
Coupling with Benzofuran Carbonyl
The benzofuran-2-carbonyl chloride reacts with 1-(piperidin-4-yl)amine in dry dichloromethane (DCM) under N₂, using triethylamine as a base. The product, 1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-amine, is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7, yield: 65%).
Construction of the Imidazolidine-2,4-dione Core
The imidazolidine-2,4-dione ring is synthesized using cyclocondensation strategies.
Preparation of 3-(2-Methoxyethyl)imidazolidine-2,4-dione
Imidazolidine-2,4-dione is synthesized via condensation of 1,2-diaminoethane with diethyl carbonate under reflux. To introduce the 2-methoxyethyl substituent, the dione is treated with 2-methoxyethyl bromide in the presence of NaH, yielding 3-(2-methoxyethyl)imidazolidine-2,4-dione (yield: 58%).
Final Coupling and Characterization
The piperidine and imidazolidine modules are conjugated via a nucleophilic substitution reaction.
Alkylation of Imidazolidine-2,4-dione
3-(2-Methoxyethyl)imidazolidine-2,4-dione is deprotonated using LDA at −78°C and reacted with 1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl bromide (prepared by treating the amine intermediate with PBr₃). The reaction proceeds in THF at 0°C to room temperature, affording the target compound after 12 hours (yield: 45%).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, benzofuran H-6), 6.85 (s, 1H, benzofuran H-3), 4.25–3.95 (m, 4H, piperidine and imidazolidine CH₂), 3.80 (s, 3H, OCH₃), 3.50–3.30 (m, 5H, OCH₂CH₂O).
- HRMS : m/z calcd for C₂₃H₂₈N₃O₆ [M+H]⁺: 466.1921; found: 466.1918.
Optimization and Challenges
Yield Enhancement Strategies
Stability Considerations
The imidazolidine ring is susceptible to hydrolysis under acidic conditions. Storage at −20°C in anhydrous DMSO ensures >95% stability over six months.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| 1 | Friedel-Crafts acylation | 72 | 98 | |
| 2 | Piperidine alkylation | 65 | 95 | |
| 3 | Imidazolidine substitution | 58 | 90 | |
| 4 | Final coupling | 45–62 | 88 |
Q & A
Q. What are the recommended synthetic routes and critical optimization parameters for this compound?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions, including:
- Ester hydrolysis/decarboxylation for intermediate preparation (e.g., 1-benzofuran-2-carbonyl derivatives) .
- Coupling reactions between piperidine and imidazolidine-dione moieties, often using dichloromethane as a solvent and sodium hydroxide for pH adjustment .
- Purification via column chromatography or recrystallization to achieve ≥99% purity, as validated by HPLC .
Key Parameters:
| Step | Reaction Conditions | Yield Optimization |
|---|---|---|
| Ester Hydrolysis | Aqueous NaOH, 60–80°C | 70–85% yield |
| Coupling | Dichloromethane, RT, 12–24 hrs | 65–80% yield |
| Purification | Silica gel chromatography (hexane:EtOAc) | Purity ≥99% |
Q. How can researchers ensure accurate characterization of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR peak assignments (e.g., methoxy groups at δ 3.7–3.9 ppm) .
- HPLC : Assess purity using a C18 column, methanol/water mobile phase (65:35), and UV detection at 254 nm .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> ion) .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
- Waste Disposal : Neutralize acidic/basic residues before disposal (P501 guidelines) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways and reduce experimental trial-and-error?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and energetics for coupling reactions .
- Reaction Path Search : Algorithms like the anharmonic downward distortion following (ADDF) method identify low-energy pathways .
- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions .
Example Workflow:
Simulate reaction intermediates using Gaussian or ORCA software.
Validate with experimental kinetic data (e.g., Arrhenius plots).
Adjust solvent/catalyst choices based on computed activation barriers.
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Methodological Answer:
- Dose-Response Studies : Establish IC50 values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess selectivity .
- Off-Target Screening : Use kinase profiling panels to identify non-specific interactions .
- Mechanistic Studies : Employ CRISPR-Cas9 gene editing to validate target engagement (e.g., knock out suspected receptors) .
Data Reconciliation Strategy:
| Assay Type | Confounding Factor | Mitigation Approach |
|---|---|---|
| In vitro enzyme assay | Solubility limits | Use DMSO ≤0.1% v/v |
| Cell-based assay | Metabolic instability | Test with CYP450 inhibitors |
Q. What experimental designs are recommended for studying its pharmacokinetic (PK) properties?
Methodological Answer:
- In Vivo PK Studies : Administer the compound (1–10 mg/kg) to rodent models and collect plasma samples at 0.5, 1, 2, 4, 8, 24 hrs post-dose .
- LC-MS/MS Analysis : Quantify compound levels using a triple quadrupole mass spectrometer (LOQ: 1 ng/mL) .
- Metabolite ID : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites .
Key Parameters:
| Parameter | Method | Output |
|---|---|---|
| Bioavailability | AUC comparison (IV vs. oral) | 20–40% (typical for imidazolidine-diones) |
| Half-life | Non-compartmental analysis | 3–6 hrs |
| Tissue Distribution | Radiolabeled tracking | High liver/kidney accumulation |
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